molecular formula C14H21ClO B13212766 1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol

1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol

Cat. No.: B13212766
M. Wt: 240.77 g/mol
InChI Key: XRKKVEHJRHTTGS-UHFFFAOYSA-N
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Description

1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol is an organic compound with a complex structure It is characterized by the presence of a phenyl ring substituted with two isopropyl groups and a chloroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol typically involves the chlorination of 1-[2,4-Bis(propan-2-yl)phenyl]ethanol. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the alkylation of phenol to introduce the isopropyl groups, followed by the formation of the ethanol derivative and subsequent chlorination. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Amino or thiol derivatives.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol involves its interaction with specific molecular targets. The chloroethanol moiety can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    1-[2,4-Bis(propan-2-yl)phenyl]ethanol: Lacks the chloro group, making it less reactive in substitution reactions.

    1-[2,4-Bis(propan-2-yl)phenyl]-2-bromoethan-1-ol: Similar structure but with a bromo group instead of chloro, leading to different reactivity and applications.

    2,2’-[1,4-Phenylene]bis(propan-2-ol): Contains two hydroxyl groups instead of a chloroethanol moiety.

Uniqueness

1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol is unique due to its specific substitution pattern and the presence of both chloro and hydroxyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C14H21ClO

Molecular Weight

240.77 g/mol

IUPAC Name

2-chloro-1-[2,4-di(propan-2-yl)phenyl]ethanol

InChI

InChI=1S/C14H21ClO/c1-9(2)11-5-6-12(14(16)8-15)13(7-11)10(3)4/h5-7,9-10,14,16H,8H2,1-4H3

InChI Key

XRKKVEHJRHTTGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(CCl)O)C(C)C

Origin of Product

United States

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